molecular formula C13H17NO3 B7530330 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]acetamide

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]acetamide

Número de catálogo B7530330
Peso molecular: 235.28 g/mol
Clave InChI: SDVREEGDUBEYNN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]acetamide, also known as BPAP, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPAP is a non-amphetamine stimulant that has been found to have a unique mechanism of action and biochemical effects. In

Mecanismo De Acción

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]acetamide has a unique mechanism of action that involves the activation of dopamine D1 receptors and the inhibition of dopamine transporter activity. This results in an increase in dopamine release, which has been found to improve motor function and alleviate depressive symptoms. N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]acetamide has also been found to increase the release of norepinephrine and serotonin, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]acetamide has been found to have various biochemical and physiological effects. In animal studies, N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]acetamide has been found to increase locomotor activity, improve motor function, and alleviate depressive symptoms. N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]acetamide has also been found to increase the release of dopamine, norepinephrine, and serotonin, which may contribute to its therapeutic effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]acetamide in lab experiments is its relatively simple synthesis method. N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]acetamide is also a non-amphetamine stimulant, which makes it a safer alternative to other stimulants such as amphetamine and methylphenidate. However, one of the limitations of using N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]acetamide in lab experiments is its limited availability. N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]acetamide is not widely available and can be expensive to synthesize.

Direcciones Futuras

There are several future directions for the research on N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]acetamide. One of the potential applications of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]acetamide is in the treatment of cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD). N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]acetamide has been found to improve cognitive function in animal studies, and further research is needed to determine its efficacy in humans. Another future direction for the research on N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]acetamide is its potential use as a performance-enhancing drug. N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]acetamide has been found to improve motor function and increase alertness, which may be beneficial for athletes and military personnel. However, further research is needed to determine the long-term effects of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]acetamide on human health.
In conclusion, N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]acetamide is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]acetamide has a unique mechanism of action and biochemical effects that make it a promising candidate for the treatment of neurological disorders and cognitive impairments. Further research is needed to determine the efficacy and safety of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]acetamide in humans, as well as its potential use as a performance-enhancing drug.

Métodos De Síntesis

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]acetamide was first synthesized in 1993 by a team of researchers led by Toshitaka Nabeshima at the Hokkaido University in Japan. The synthesis method involves the reaction of 3,4-methylenedioxyphenylacetone with 1-bromopropane in the presence of sodium hydride to yield N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]acetamide. The synthesis process is relatively simple and can be carried out in a laboratory setting.

Aplicaciones Científicas De Investigación

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]acetamide has been found to have potential therapeutic applications in various fields of scientific research. One of the most promising applications of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]acetamide is in the treatment of neurological disorders such as Parkinson's disease and depression. N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]acetamide has been shown to have a unique mechanism of action that involves the activation of dopamine D1 receptors and the inhibition of dopamine transporter activity. This results in an increase in dopamine release, which has been found to improve motor function and alleviate depressive symptoms.

Propiedades

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-3-11(14-9(2)15)10-4-5-12-13(8-10)17-7-6-16-12/h4-5,8,11H,3,6-7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVREEGDUBEYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC2=C(C=C1)OCCO2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.